N-phenyl-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine, commonly known as JNJ-40411813, is a novel compound that has attracted significant interest in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of JNJ-40411813 involves the inhibition of several key enzymes and signaling pathways. The compound has been shown to inhibit the activity of protein kinases, which play a critical role in cell growth and proliferation. It also inhibits the activity of histone deacetylases, which regulate gene expression. In addition, JNJ-40411813 has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. The compound has also been shown to modulate the activity of various neurotransmitter receptors, including dopamine and serotonin receptors.
Biochemical and Physiological Effects:
JNJ-40411813 has been shown to have a range of biochemical and physiological effects. The compound has been found to reduce the production of pro-inflammatory cytokines, which play a critical role in the pathogenesis of various diseases. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, JNJ-40411813 has been shown to modulate the activity of various neurotransmitter receptors, which may have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of JNJ-40411813 for lab experiments is its broad spectrum of activity against various diseases. The compound has been shown to have activity against cancer, inflammation, and neurological disorders, making it a versatile tool for studying these diseases. In addition, the compound has been synthesized in high yield and purity, making it readily available for lab experiments.
One of the limitations of JNJ-40411813 for lab experiments is the lack of information on its pharmacokinetic properties. The compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood. This may limit its use in animal studies and clinical trials.
Future Directions
There are several future directions for the study of JNJ-40411813. One area of interest is the development of analogs with improved pharmacokinetic properties. Another area of interest is the study of the compound's effects on the immune system. JNJ-40411813 has been shown to have anti-inflammatory effects, and further research may elucidate its role in modulating the immune response. Finally, the compound's effects on neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease warrant further investigation.
Synthesis Methods
JNJ-40411813 is synthesized through a multistep process that involves the reaction of various reagents. The synthesis process involves the use of pyridine, piperidine, and aniline as starting materials. The reaction proceeds through the formation of a pyrrole intermediate, which is then coupled with the piperidine ring to form the final product. The synthesis method has been optimized to achieve high yield and purity of JNJ-40411813.
Scientific Research Applications
JNJ-40411813 has been extensively studied for its potential therapeutic applications. It has been shown to have a broad spectrum of activity against various diseases, including cancer, inflammation, and neurological disorders. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, JNJ-40411813 has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-phenyl-1-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4/c1-2-8-18(9-3-1)23-19-10-6-14-24(16-19)17-20-11-7-15-25(20)21-12-4-5-13-22-21/h1-5,7-9,11-13,15,19,23H,6,10,14,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIXRKJANFFQLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CN2C3=CC=CC=N3)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.